molecular formula C6H11NO B14080484 1-Oxa-6-azaspiro[2.5]octane CAS No. 185-71-7

1-Oxa-6-azaspiro[2.5]octane

Cat. No.: B14080484
CAS No.: 185-71-7
M. Wt: 113.16 g/mol
InChI Key: GCSVOVCWWWPBKJ-UHFFFAOYSA-N
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Description

Contextualization of Spirocyclic Scaffolds in Organic and Medicinal Chemistry

Spirocyclic scaffolds are increasingly recognized for their value in organic and medicinal chemistry. tandfonline.comacs.orgnih.govbldpharm.com Their inherent three-dimensionality allows for the projection of functional groups in distinct spatial orientations, a feature that is highly advantageous for interacting with the complex three-dimensional binding sites of biological targets like proteins. tandfonline.com This contrasts with many traditional, largely planar aromatic systems. The rigid or conformationally restricted nature of many spirocycles, especially those composed of smaller rings, is another crucial aspect for structure-based drug design. tandfonline.com

The incorporation of spirocyclic motifs can significantly influence a molecule's physicochemical properties. bldpharm.comresearchgate.net By increasing the fraction of sp³-hybridized carbon atoms (Fsp³), these scaffolds can lead to improved water solubility and metabolic stability, key parameters in the development of viable drug candidates. tandfonline.combldpharm.com Furthermore, the introduction of a rigid spirocyclic scaffold can replace rotatable bonds, thereby maintaining a favorable orientation of functional groups and enhancing potency and selectivity. bldpharm.com

Significance of the 1-Oxa-6-azaspiro[2.5]octane Ring System in Advanced Synthesis and Biological Applications

The this compound ring system, and its derivatives, are proving to be particularly valuable in advanced synthesis and have shown promise in various biological applications. chemimpex.com A common derivative, tert-butyl this compound-6-carboxylate, serves as a key intermediate in the synthesis of a variety of pharmaceuticals. chemimpex.com Its unique spirocyclic structure, featuring a reactive epoxide ring and a modifiable piperidine (B6355638) nitrogen, allows for diverse chemical transformations.

This scaffold is a building block for developing novel therapeutic agents, particularly in the field of medicinal chemistry. chemimpex.com For instance, it has been utilized in the synthesis of inhibitors for enzymes such as USP7 and hemozoin formation, as well as activators for AMP-activated protein kinase (AMPK). The spirocyclic framework is thought to play a crucial role in the compound's ability to fit into and modulate the activity of enzyme active sites.

The table below outlines some of the key properties and identifiers for a prominent derivative of this compound:

PropertyValue
IUPAC Name tert-butyl this compound-6-carboxylate
CAS Number 147804-30-6
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Appearance White to light yellow powder
Melting Point 55–59°C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxa-6-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-7-4-2-6(1)5-8-6/h7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSVOVCWWWPBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801310197
Record name 1-Oxa-6-azaspiro[2.5]octane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185-71-7
Record name 1-Oxa-6-azaspiro[2.5]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-6-azaspiro[2.5]octane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Oxa 6 Azaspiro 2.5 Octane and Its Derivatives

Classical and Seminal Approaches to the 1-Oxa-6-azaspiro[2.5]octane Core Structure

The foundational synthesis of the this compound core structure has been approached through several classical methods. One of the earliest and most straightforward routes involves the reaction of a suitable piperidone derivative with a methylenating agent to form an exocyclic double bond, followed by epoxidation.

A widely recognized method for the epoxidation step is the Corey-Chaykovsky reaction. acs.org This reaction utilizes a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide, to react with the ketone functionality of a protected piperidone, directly yielding the spiro-epoxide. acs.orgcdnsciencepub.com For instance, N-Boc-4-piperidone can be converted to tert-butyl this compound-6-carboxylate using the Corey-Chaykovsky reagent. acs.org This approach is favored for its operational simplicity and the commercial availability of the starting materials.

Another seminal approach involves the treatment of a piperidone derivative with diazomethane (B1218177). cdnsciencepub.com While effective, the hazardous and explosive nature of diazomethane has led to a preference for the safer Corey-Chaykovsky reaction and its variants. cdnsciencepub.com

Modern Strategies for Spirocyclic Construction

Recent advancements in synthetic chemistry have provided more sophisticated and efficient methods for constructing the this compound scaffold. These modern strategies often offer improved yields, stereocontrol, and functional group tolerance.

Cyclization Reactions

Intramolecular cyclization reactions represent a powerful strategy for the synthesis of the this compound core. One such approach involves the acylation of an amino alcohol precursor followed by a base-mediated intramolecular cyclization. acs.org For example, starting from N-Boc-4-piperidone, a multi-step sequence involving epoxide opening with an arylamine, acylation, and subsequent intramolecular cyclization with potassium tert-butoxide can afford derivatives of the spirocyclic system. acs.org This method allows for the introduction of diverse substituents on the piperidine (B6355638) nitrogen and the aromatic ring.

Metal-catalyzed oxidative cyclization has also emerged as a versatile technique. nih.gov These methods utilize transition metal complexes to facilitate the formation of the spirocyclic framework under mild conditions, often with high selectivity. nih.gov

Corey-Chaykovsky Epoxidation and Related Ring Formations

The Corey-Chaykovsky reaction remains a cornerstone in the synthesis of this compound and its derivatives due to its reliability and efficiency. acs.orgcdnsciencepub.com The reaction involves the nucleophilic attack of a sulfur ylide on the carbonyl group of a protected piperidone, leading to the formation of the spiro-oxirane ring. researchgate.net A variation of this reaction using dimethyloxosulfonium methylide is considered safer and more readily available. cdnsciencepub.com

The reaction of N-Boc-piperidone with the Corey-Chaykovsky reagent is a key step in the synthesis of various biologically active molecules. acs.org The resulting epoxide, tert-butyl this compound-6-carboxylate, serves as a versatile intermediate for further functionalization. acs.orgchemimpex.com

Intramolecular Cyclizations and Rearrangements

Intramolecular reactions provide an elegant pathway to the this compound system and can also lead to interesting rearrangements. For instance, a derivative of this compound has been shown to undergo an unusual rearrangement to afford novel 5-substituted 2-azabicyclo[3.1.0]hexanes. researchgate.netresearchgate.net This transformation highlights the synthetic utility of the spirocyclic epoxide as a precursor to other complex nitrogen-containing scaffolds. researchgate.net

Lewis acid-promoted rearrangements of related spiro-oxiranes have also been explored. semanticscholar.org While direct rearrangement of 1-oxa-6-thiaspiro[2.5]octane with common Lewis acids was challenging, the use of lithium iodide in a Soxhlet apparatus successfully promoted the rearrangement to the corresponding aldehyde. semanticscholar.org Such strategies could potentially be adapted for the this compound system to access different functionalities.

Enantioselective and Diastereoselective Synthesis of Chiral this compound Systems

The development of enantioselective and diastereoselective methods for the synthesis of chiral this compound derivatives is crucial for their application in medicinal chemistry, as stereochemistry often plays a critical role in biological activity.

Asymmetric versions of the Corey-Chaykovsky reaction have been developed using chiral sulfur ylides, which can induce enantioselectivity in the formation of the epoxide ring. organic-chemistry.org While specific examples for the this compound core are not extensively detailed in the provided results, the general principle is applicable.

Diastereoselective reductions of related azaspiro systems have been achieved. For example, the reduction of an oxime precursor with Zn/NH4Cl in refluxing acetic acid afforded a chiral amine as a single diastereoisomer. researchgate.net This side-chain-controlled reduction strategy could be a viable approach for establishing stereocenters in derivatives of this compound. researchgate.net Furthermore, aza-Prins cyclization has been used for the diastereoselective construction of related 6-oxa-2-azabicyclo[3.2.1]octane scaffolds from chiral α-hydroxyaldehyde derivatives. nih.gov

High-Throughput and Continuous Flow Synthetic Approaches

To accelerate the discovery of new drug candidates based on the this compound scaffold, high-throughput and continuous flow synthetic methods are being explored. Parallel synthesis techniques have been employed for the structure-activity relationship (SAR) elaboration of related compounds. molaid.com

Continuous flow synthesis in microreaction systems offers significant advantages in terms of safety, efficiency, and scalability. researchgate.net This technology allows for precise control over reaction parameters such as temperature and mixing, which is particularly beneficial for exothermic reactions. smolecule.com The synthesis of the related 1-oxa-2-azaspiro[2.5]octane has been successfully demonstrated in a microreactor system, achieving high yields and purity. researchgate.net Such continuous flow methodologies could be readily adapted for the synthesis of this compound and its derivatives, enabling rapid and safe production. researchgate.net

Synthetic Strategies for Diversification at Key Positions of the Scaffold

The secondary amine within the piperidine ring of the this compound scaffold serves as a prime site for functionalization through N-alkylation and N-acylation reactions. These modifications are fundamental for modulating the physicochemical properties and biological activities of the resulting derivatives.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom is typically achieved by reaction with alkyl halides in the presence of a base. The choice of base is crucial to deprotonate the piperidine nitrogen without promoting unwanted side reactions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com For instance, the N-alkylation of a similar 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione scaffold with various alkyl halides has been successfully carried out using DBU as the base. mdpi.com The reaction of N-Boc-deprotected intermediates with alkylating agents like phenethyl bromide in the presence of potassium carbonate and sodium iodide is also a well-established method. acs.org

N-Acylation: N-acylation is readily accomplished using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) to scavenge the generated acid. acs.org For example, acylation of related amino alcohol intermediates derived from the spiro-epoxide has been performed using acyl chlorides like 2-chloropropionyl chloride in dichloromethane (B109758) (DCM) at low temperatures. acs.org These N-acylated derivatives can serve as final products or as intermediates for further transformations, such as reduction of the amide to an N-alkyl group using reagents like borane-tetrahydrofuran (B86392) complex. researchgate.net

ReactantReagentBase/CatalystSolventProduct TypeCitation
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dionePropargyl bromideDBUNot specifiedN-Propargylated spiro-dione mdpi.com
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dioneMethyl iodideDBUNot specifiedN-Methylated spiro-dione mdpi.com
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dioneEthyl iodideDBUNot specifiedN-Ethylated spiro-dione mdpi.com
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane precursorPhenethyl bromideK₂CO₃, NaIAcetonitrileN-Phenethylated diazaspiro-undecane acs.org
Amino alcohol from spiro-epoxide2-Chloropropionyl chlorideTEADCMN-Acylated amino alcohol acs.org

The strained three-membered oxirane ring in this compound is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity provides a powerful and widely used strategy for introducing a variety of functional groups, resulting in the formation of 4-substituted-4-hydroxymethylpiperidine derivatives. cdnsciencepub.com The regioselectivity of the ring-opening is a key consideration.

Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide. cdnsciencepub.com This results in the formation of a tertiary alcohol at the C4 position of the piperidine ring and a new substituent on the exocyclic methylene (B1212753) group. A wide range of nucleophiles, including amines, phenols, and ammonia (B1221849), can be employed. acs.orgcdnsciencepub.com For example, the reaction of 5,5,7,7-tetramethyl-1-oxa-6-azaspiro[2.5]octane with phenols leads to the corresponding 4-aryloxymethyl-4-piperidinols. cdnsciencepub.com Similarly, treatment of Boc-protected this compound with a methanolic solution of ammonia results in the formation of tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate. ambeed.com

Acid-catalyzed ring-opening also occurs readily. The reaction proceeds through a protonated epoxide intermediate, which is then attacked by a nucleophile. While the attack still generally occurs at the less substituted carbon, the mechanism can have some SN1 character, especially if the piperidine nitrogen is protected and cannot act as an internal nucleophile.

Spiro-epoxide DerivativeNucleophileConditionsProductCitation
5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octanePhenolBasic or acidic4-Phenoxymethyl-2,2,6,6-tetramethyl-4-piperidinol cdnsciencepub.com
5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octaneEthanolBasic or acidic4-Ethoxymethyl-2,2,6,6-tetramethyl-4-piperidinol cdnsciencepub.com
tert-Butyl this compound-6-carboxylateAmmonia (in Methanol)Room temperaturetert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate ambeed.com
6-Phenethyl-1-oxa-6-azaspiro[2.5]octaneAmmonia (in Methanol)Room temperature4-(Aminomethyl)-1-phenethylpiperidin-4-ol sci-hub.se
tert-Butyl this compound-6-carboxylateArylaminesEthanol/Water, 100 °Ctert-Butyl 4-((arylamino)methyl)-4-hydroxypiperidine-1-carboxylate acs.org

Direct functionalization at the spiro carbon (C5) of the this compound scaffold, while retaining the spirocyclic structure, is synthetically challenging. This carbon is a quaternary center with significant steric hindrance, and it lacks obvious handles for chemical modification. Most synthetic transformations involving this center proceed through cleavage of one of the spiro ring bonds.

The electrophilic nature of the spirocyclic carbon makes it susceptible to nucleophilic attack, but this invariably leads to the opening of the oxirane ring, as detailed in the previous section. This process effectively transfers the spiro center to a quaternary stereocenter in the resulting piperidine derivative.

An alternative strategy for modifying the carbon framework around the spiro center involves rearrangement reactions of the spiro-epoxide. Under Lewis acid catalysis, spiro-epoxides can undergo a Meinwald-type rearrangement, which typically involves the migration of an adjacent carbon-carbon bond to the spiro center, leading to a ring-expanded ketone. researchgate.net For example, Lewis acid-catalyzed rearrangement of steroidal spiro-epoxides has been shown to yield A-homo-B-norsteroids. rsc.org While not a direct functionalization, this rearrangement provides a pathway to different carbocyclic frameworks originating from the spiro-epoxide precursor.

The biosynthesis of some natural products involves the formation of spiro-carbons catalyzed by oxidases, highlighting enzymatic strategies for creating such complex centers. researchgate.net However, in traditional organic synthesis, direct substitution at the spiro carbon of a pre-formed this compound without ring disruption remains an area with limited reported methodologies. Therefore, diversification at this position is most practically achieved as a consequence of the oxirane ring-opening or through skeletal rearrangements.

Chemical Reactivity and Mechanistic Studies of 1 Oxa 6 Azaspiro 2.5 Octane

Ring-Opening Reactions of the Oxirane Moiety

The three-membered oxirane ring in 1-Oxa-6-azaspiro[2.5]octane is characterized by significant ring strain, making it susceptible to ring-opening reactions. chemenu.com These transformations are a cornerstone of its chemistry, providing pathways to more complex molecular architectures. evitachem.com The regioselectivity of the ring-opening is a key aspect, often influenced by the nature of the attacking species and the reaction conditions.

Nucleophilic Ring Opening

The epoxide ring of this compound and its derivatives is readily opened by a variety of nucleophiles. evitachem.com The attack typically occurs at the electrophilic spiro carbon, leading to the cleavage of the C-O bond. This reactivity is fundamental to its role as a synthetic building block.

A common example is the aminolysis of the oxirane ring. The N-Boc protected derivative, tert-butyl this compound-6-carboxylate, reacts with ammonia (B1221849) in methanol. The reaction proceeds through a nucleophilic attack by the ammonia on the spirocyclic carbon, which cleaves the C-O bond and forms a tetrahedral intermediate. This intermediate then collapses to yield the corresponding 4-(aminomethyl)-4-hydroxypiperidine derivative. Similarly, reaction with aniline, heated under microwave irradiation, results in the ring-opened product. google.com

The following table summarizes representative nucleophilic ring-opening reactions:

NucleophileReagent/ConditionsProductReference
AmmoniaMethanolic Ammonia, High Temperature4-(aminomethyl)-4-hydroxypiperidine derivative
Anilinet-BuOH, 150 °C, MicrowaveN-(1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)methyl)aniline google.com
AmineAcylation followed by Potassium tert-butoxide, THF, -30 °CSpirocyclic compounds via intramolecular cyclization acs.org

This mode of reactivity highlights the utility of the this compound scaffold in preparing substituted piperidines with functionalized quaternary centers.

Acid-Mediated Rearrangements

In the presence of acids, particularly Lewis acids, the oxirane moiety of this compound derivatives can undergo rearrangement to form novel bicyclic structures. An unusual and synthetically valuable rearrangement occurs when a derivative is heated with aluminium isopropoxide in toluene. researchgate.net This reaction transforms the this compound skeleton into a 2-azabicyclo[3.1.0]hexane system. researchgate.net

Reactions Involving the Azaspirocyclic Nitrogen Atom

The secondary amine within the piperidine (B6355638) ring of the parent this compound is a key reactive site. Its nucleophilicity and basicity drive a range of transformations, which are typically studied after the removal of a protecting group, such as a Boc group, from its more stable precursors. acs.org

Electrophilic Reactions

The nitrogen atom readily participates in reactions with various electrophiles. evitachem.com A primary example is N-alkylation. Following deprotection of the Boc group, the resulting secondary amine can be alkylated under standard conditions. acs.org This allows for the introduction of a wide variety of substituents, enhancing the molecular diversity of the resulting piperidine derivatives. This functionalization is a key step in the synthesis of complex molecules where the piperidine nitrogen needs to be incorporated into a larger framework. acs.org

Reactions with Amine-Reactive Reagents

The nucleophilic nitrogen also reacts with a range of amine-reactive reagents, most notably acylating agents. The acylation of the deprotected nitrogen with acyl halides, such as 2-chloropropionyl chloride, is a common transformation. acs.org This reaction is often followed by an intramolecular cyclization, demonstrating the utility of the nitrogen as a handle for constructing further cyclic systems. acs.org The ability to undergo acylation is a fundamental property exploited in the synthesis of various biologically relevant compounds.

Transformations at the Spiro Carbon Atom

The spiro carbon atom, being part of the strained epoxide ring, is a focal point of reactivity. chemenu.com It is highly electrophilic and is the primary site of attack for nucleophiles in ring-opening reactions.

The mechanistic pathway for nucleophilic ring-opening, as detailed in section 3.1.1, is initiated by the attack of a nucleophile on this spiro carbon. Density functional theory (DFT) calculations on related systems have been used to analyze the activation energy of such transformations, highlighting how solvent and substituents can influence the reaction's efficiency. The steric environment around the spiro carbon can also have a profound effect on reactivity and selectivity, as seen in enzymatic hydrolyses of substituted 1-oxaspiro[2.5]octanes. Therefore, any transformation involving the opening of the oxirane ring is intrinsically a reaction that transforms the spiro carbon center, converting it from a quaternary spiro atom to a substituted methylene (B1212753) group attached to a quaternary carbon.

Oxidation and Reduction Processes

The chemical behavior of this compound and its derivatives in redox reactions is a key aspect of its chemistry, allowing for the introduction of new functionalities.

The oxidation of this compound derivatives has been explored, primarily focusing on the nitrogen atom of the piperidine ring and the carbon atoms of the spirocyclic system. For instance, the N-protected derivative, tert-butyl this compound-6-carboxylate, can be oxidized to form corresponding oxides. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide are employed for this purpose. The oxidation can lead to the formation of various products, including oxides and carboxylic acids.

In a related context, studies on the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, which share a similar spirocyclic core, have shown that metal-catalyzed oxidative cyclization is a key step. mdpi.com This process is thought to proceed through a mechanism involving the formation of a copper-conjugated intermediate. mdpi.com Furthermore, research on derivatives of the isomeric 1-oxa-2-azaspiro[2.5]octane has indicated that the orientation of exocyclic substituents can direct the path of oxidative attack. nih.gov

The reduction of this compound derivatives typically targets the epoxide ring or functional groups attached to the piperidine nitrogen. For tert-butyl this compound-6-carboxylate, reduction reactions can convert the ester group into an alcohol. Common reducing agents used for such transformations include lithium aluminum hydride.

In the case of the related sulfur-containing analogue, 6-oxa-1-thiaspiro[2.5]octane, reduction with agents like lithium aluminum hydride or sodium borohydride (B1222165) leads to the conversion of the sulfur atom into sulfide (B99878) or thiol groups. smolecule.com While not a direct study of this compound, this provides insight into the potential reactivity of the heterocyclic system towards reducing agents. The synthesis of 1-oxa-2-azaspiro[2.5]octane from spiro[2.5]octane-5,7-dione intermediates involves a reductive amination step, where careful control of reducing conditions with agents like sodium borohydride or lithium aluminum hydride is crucial to avoid undesired side reactions. smolecule.com

Table 1: Summary of Oxidation and Reduction Reactions of this compound Derivatives

Reaction TypeSubstrateReagent(s)Major Product(s)Reference
Oxidationtert-Butyl this compound-6-carboxylatePotassium permanganate, Chromium trioxideOxides, Carboxylic acids
Reductiontert-Butyl this compound-6-carboxylateLithium aluminum hydrideAlcohols

Exploration of Reaction Pathways and Intermediate Species

The reactivity of this compound is dominated by the susceptibility of the strained epoxide ring to nucleophilic attack, leading to ring-opening. This reaction pathway is a cornerstone of its use as a synthetic intermediate.

The ring-opening of the epoxide moiety in this compound derivatives is a well-documented reaction pathway. For example, the reaction of 6-phenethyl-1-oxa-6-azaspiro[2.5]octane with a methanolic solution of ammonia at room temperature results in the formation of 4-(aminomethyl)-1-phenethylpiperidin-4-ol. acs.org This transformation proceeds via a nucleophilic attack of ammonia on one of the carbon atoms of the epoxide ring, leading to the cleavage of a C-O bond and the formation of an amino alcohol intermediate. acs.org

Similarly, the thermal ring-opening of N-Boc protected this compound derivatives with arylamines leads to the corresponding amino alcohols in good yields. acs.org These amino alcohols can then undergo further reactions, such as acylation and intramolecular cyclization, to form more complex spirocyclic compounds. acs.org

The primary intermediate species in the reactions of this compound and its derivatives is the amino alcohol formed from the ring-opening of the epoxide. This intermediate is crucial as it provides a versatile platform for further synthetic modifications. For instance, in the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, the amino alcohol intermediate derived from an N-Boc-1-oxa-6-azaspiro[2.5]octane derivative is acylated and then cyclized to form the final product. acs.org

In the synthesis of the isomeric 1-oxa-2-azaspiro[2.5]octane, the formation of an intermediate chloramine (B81541) species is proposed when using ammonia and sodium hypochlorite. smolecule.com This highlights the potential for various reactive intermediates depending on the specific reaction conditions and reagents employed. Studies on electrophilic amination reactions using 1-oxa-2-azaspiro[2.5]octane have shown the formation of a 1-hydroxycyclohexylamino group as an intermediate adduct. researchgate.net

Structural Characterization and Conformational Analysis in Research

Conformational Preferences of the Spirocyclic Ring System

The conformational behavior of the 1-oxa-6-azaspiro[2.5]octane core is primarily dictated by the piperidine (B6355638) ring's preference for a low-energy chair conformation. researchgate.netcdnsciencepub.com This arrangement minimizes torsional and steric strain within the six-membered ring. X-ray crystallographic studies on derivatives, such as 4-phenoxymethyl-2,2,6,6-tetramethyl-4-piperidinol (a product derived from a tetramethylated this compound), have confirmed that the piperidine ring adopts a chair conformation in the solid state. researchgate.netcdnsciencepub.com

The fusion of the oxirane ring introduces specific stereoelectronic effects. The orientation of the oxirane's C-O bonds relative to the piperidine ring is a critical factor. In the analogous cyclohexanespiro-oxiran, a distinct conformational preference for the oxirane group has been noted. rsc.org For this compound derivatives, the chair conformation of the piperidine moiety remains the dominant structural feature. researchgate.netcdnsciencepub.com Factors such as charge-dipole interactions, hyperconjugation, and steric repulsion are known to influence the conformational preferences in substituted piperidine rings. researchgate.net

Impact of Substituents on Molecular Geometry and Reactivity

Substituents on either the nitrogen or the carbon atoms of the piperidine ring significantly influence the molecule's geometry, conformational equilibrium, and chemical reactivity. The steric and electronic effects of these substituents are directly reflected in NMR parameters. nih.govresearchgate.net

Crystal structure analysis of 4-phenoxymethyl-2,2,6,6-tetramethyl-4-piperidinol demonstrates that the bulky phenoxymethyl (B101242) substituent occupies an equatorial position to minimize steric interactions with the axial positions of the chair-form piperidine ring. researchgate.netcdnsciencepub.com The introduction of four methyl groups at the C5 and C7 positions, as in 5,5,7,7-tetramethyl-1-oxa-6-azaspiro[2.5]octane, further influences the puckering of the piperidine ring. cdnsciencepub.com The interaction between axial hydroxyl groups and axial methyl groups in related piperidinols is known to cause a discernible downfield shift in the methyl proton NMR signal. researchgate.net

The reactivity of the spirocycle is also governed by substituent orientation. For instance, the preferred orientation of exocyclic substituents can direct the trajectory of an oxidative attack on the molecule. nih.gov In the case of tert-butyl this compound-6-carboxylate, the presence of the bulky N-Boc (tert-butyloxycarbonyl) protecting group influences the conformational dynamics and reactivity of the nitrogen atom. acs.orgsigmaaldrich.com

DerivativeSubstituent(s)Observed Conformational EffectReference
5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octaneFour methyl groups at C5 and C7Influences the degree of puckering in the piperidine ring. cdnsciencepub.com
4-Phenoxymethyl-2,2,6,6-tetramethyl-4-piperidinol (derived from the corresponding spiro-oxirane)Equatorial phenoxymethyl group at C4Piperidine ring maintains a chair conformation with the substituent in the sterically favored equatorial position. researchgate.netcdnsciencepub.com
tert-Butyl this compound-6-carboxylateBoc group on the nitrogen atomThe N-substituent affects the electronic and steric environment of the piperidine ring. acs.orgsigmaaldrich.com

Stereochemical Assignment Methodologies

A combination of spectroscopic and crystallographic techniques is employed to unambiguously determine the stereochemistry and conformational details of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural analysis in solution. nih.govresearchgate.net

Homonuclear Coupling Constants: Analysis of vicinal (3JHH) and long-range (e.g., 4JHH) proton-proton coupling constants provides critical information about dihedral angles, allowing for the determination of relative configurations and preferred conformations. nih.govrsc.org

2D NMR Techniques: Two-dimensional experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for establishing the spatial proximity of atoms. The observation of NOE cross-peaks can unambiguously determine the axial or equatorial orientation of substituents on the piperidine ring. wiley-vch.de

X-ray Crystallography provides definitive structural information in the solid state. This technique has been used to determine the precise bond lengths, angles, and conformations of several derivatives. researchgate.netcdnsciencepub.com For example, the crystal structure of 4-phenoxymethyl-4-hydroxy-2,2,6,6-tetramethyl-1-piperidinyloxy, derived from the corresponding spiro-oxirane, confirmed the chair conformation of the piperidine ring and revealed that the N-O bond of the nitroxyl (B88944) radical is inclined by 18.4° to the CNC plane. researchgate.net Chiral separation followed by X-ray analysis has also been used to assign the absolute configuration of related chiral 6-azaspiro[2.5]octane analogues. researchgate.net

MethodologyType of Information ObtainedSpecific Application ExampleReference
Multinuclear NMR (1H, 13C, 15N)Relative configuration and preferred conformations in solution.Analysis of chemical shifts and coupling constants to determine steric and electronic effects of substituents. nih.govresearchgate.netresearchgate.net
2D NOESYSpatial orientation and proximity of substituents.Unambiguous assignment of axial/equatorial orientation of groups on the piperidine ring. wiley-vch.de
X-Ray CrystallographyPrecise molecular structure in the solid state (bond lengths, angles, absolute conformation).Confirmation of the chair conformation in piperidine rings of derivatives. researchgate.netcdnsciencepub.comresearchgate.net

Computational and Theoretical Investigations of Molecular Structure

Computational chemistry serves as a powerful complement to experimental techniques, providing deeper insight into the structural and energetic properties of this compound systems.

Density Functional Theory (DFT) and ab initio methods are widely used to:

Predict Stable Conformers: Calculations can determine the geometries and relative energies of different possible conformations, such as chair, boat, or twist-boat forms of the piperidine ring. researchgate.netresearchgate.net

Analyze Conformational Equilibrium: Theoretical models can predict the population of different conformers in the gaseous phase or in solution by accounting for solvent effects. researchgate.net For instance, in related systems, calculations have shown that while a pseudo-axial conformer might be more stable in the gas phase, the population of the pseudo-equatorial conformer can increase in solvents with high relative permittivity. researchgate.net

Calculate NMR Parameters: Theoretical calculations can predict NMR chemical shifts and coupling constants. Comparing these calculated values with experimental data aids in the validation of the assigned structures and conformations. rsc.orgresearchgate.net

These theoretical investigations are crucial for rationalizing observed experimental outcomes, such as the preference for a specific conformer or the stereoselectivity of a reaction.

Computational MethodFinding/ApplicationRelevance to this compoundReference
DFT CalculationsAssignment of half-chair and boat conformations for related bicyclic iminosugars.Demonstrates the utility of DFT in assigning complex conformations where experimental data may be ambiguous. researchgate.net
Ab initio and DFT CalculationsInvestigation of conformational equilibrium and calculation of 3JHH coupling constants.Provides a theoretical basis for interpreting experimental NMR data and understanding solvent effects on conformation. researchgate.net
DFT CalculationsCalculation of various homo- and hetero-nuclear coupling constants as a function of dihedral angles.Aids in the structural solution of complex cyclic systems by correlating calculated and experimental NMR parameters. rsc.org

Exploration of 1 Oxa 6 Azaspiro 2.5 Octane in Medicinal Chemistry Research

Utility as a Bioactive Scaffold in Drug Discovery Programs

The 1-oxa-6-azaspiro[2.5]octane core is a versatile building block in the design and synthesis of novel therapeutic agents. chemimpex.com Its inherent structural rigidity helps in pre-organizing appended functional groups in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for a specific biological target. This is a desirable characteristic in drug design as it can minimize off-target effects.

Derivatives of this scaffold have been investigated for a range of therapeutic applications, including neurological disorders and pain management. chemimpex.comacs.org The presence of both an oxygen and a nitrogen atom in the spirocyclic system provides opportunities for diverse chemical modifications, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for drug efficacy. cymitquimica.com The tert-butyl this compound-6-carboxylate derivative is a common intermediate used in the synthesis of more complex molecules for pharmaceutical development. chemimpex.comfishersci.fi

The spirocyclic nature of this compound also contributes to its novelty as a chemical entity, offering the potential to explore new chemical space and develop drugs with novel mechanisms of action. This makes it an attractive scaffold for tackling complex diseases and overcoming drug resistance. chemimpex.com

Structure-Activity Relationship (SAR) Studies of Spirocyclic Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, SAR studies have provided valuable insights into how specific structural modifications influence biological activity.

In the development of antagonists for the M4 muscarinic acetylcholine (B1216132) receptor, SAR studies on a series of chiral 6-azaspiro[2.5]octanes revealed that the R-enantiomer possessed superior potency. researchgate.net Further optimization of this chiral scaffold by modifying substituents led to the discovery of highly potent and selective M4 antagonists. researchgate.net Similarly, in the pursuit of dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for pain treatment, a merging strategy was employed to design 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which are structurally related to the this compound framework. acs.org The SAR exploration in this series identified key structural features responsible for dual affinity. acs.org

These studies often involve the systematic variation of substituents on the piperidine (B6355638) nitrogen and other positions of the spirocyclic core to modulate receptor affinity and functional activity. The data generated from these studies, often presented in tabular format, allows researchers to build predictive models for designing more effective drug candidates.

Table 1: SAR Data for Selected Spirocyclic Derivatives

Compound ID Target Activity (nM) Reference
VU6015241 M4 mAChR Antagonist High Potency researchgate.net
Compound 15au MOR/σ1R Ki (MOR) = 1.1, Ki (σ1R) = 2.4 acs.org

| Compound 6s | H3R Antagonist | Nanomolar Potency | researchgate.net |

Target Identification and Validation Through Molecular Interaction Studies

Identifying and validating the molecular targets of a compound are fundamental steps in understanding its mechanism of action and therapeutic potential. For this compound derivatives, various molecular interaction studies have been employed to elucidate their biological targets.

Derivatives of the this compound scaffold have been investigated as inhibitors of various enzymes. The rigid spirocyclic structure can effectively position functional groups to interact with the active site of an enzyme, leading to inhibition. For instance, certain derivatives have been explored as potential inhibitors for deubiquitinating enzymes (DUBs), a class of enzymes implicated in various diseases. windows.net The mechanism of inhibition often involves the formation of specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and amino acid residues in the enzyme's active site.

A significant area of research for this compound derivatives has been their interaction with various receptors, particularly G protein-coupled receptors (GPCRs).

Muscarinic Acetylcholine Receptors (mAChRs): Chiral 6-azaspiro[2.5]octanes have been identified as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. researchgate.net Binding studies and functional assays have confirmed their ability to block the activity of this receptor subtype, which is a potential target for the treatment of neurological and psychiatric disorders. researchgate.net

Opioid and Sigma Receptors: In the context of pain research, derivatives incorporating the spirocyclic framework have been designed as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists. acs.org Radioligand binding assays have been used to determine the affinity of these compounds for both receptors, revealing that specific structural modifications can achieve high affinity for both targets. acs.org This dual activity is believed to offer a synergistic approach to pain management. acs.org

Histamine (B1213489) Receptors: A series of azaspiro[2.5]octane carboxamides were identified as potent and selective antagonists of the histamine H3 receptor, a target for various central nervous system disorders. researchgate.net

Table 2: Receptor Binding Affinities of Selected this compound Derivatives

Compound Receptor Target Binding Affinity (Ki, nM) Reference
VU6015241 Analog Human M4 mAChR Potent researchgate.net
Compound 15ah MOR 1.3 acs.org

| Compound 15ah | σ1R | 1.8 | acs.org |

The versatility of the this compound scaffold extends to other molecular targets. For example, derivatives have been investigated as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Additionally, there is interest in their potential as hemozoin formation inhibitors for antimalarial drug development and as inhibitors of USP7, a deubiquitinating enzyme involved in cancer.

Mechanistic Elucidation of Biological Activities (in vitro and in silico)

Understanding the mechanism of action at a molecular level is crucial for the rational design of new drugs. A combination of in vitro (experimental) and in silico (computational) methods is often employed to elucidate the biological activities of this compound derivatives.

In vitro studies: These include a range of biochemical and cell-based assays. For enzyme inhibitors, kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive). For receptor ligands, functional assays measuring downstream signaling events (e.g., cAMP accumulation, calcium mobilization) are used to characterize their agonist or antagonist properties. acs.org

In silico studies: Molecular modeling techniques, such as docking and molecular dynamics simulations, provide insights into the binding modes of these compounds with their target proteins. These computational methods can help to rationalize observed SAR data and predict the affinity of new derivatives. For instance, cryogenic electron microscope structures have been used to understand the SAR of 6-azaspiro[2.5]octane molecules as GLP-1 receptor agonists. nih.gov

By integrating experimental and computational approaches, researchers can build a comprehensive understanding of how this compound derivatives exert their biological effects, paving the way for the development of novel and effective therapies.

Antimicrobial Activity Studies

While direct studies on the antimicrobial properties of the parent this compound are not extensively detailed in the available literature, research into analogous and derivative compounds suggests a promising area for investigation. For instance, similar compounds have demonstrated effectiveness as antimicrobial agents. smolecule.com The structural features of the this compound framework are considered to be conducive to potential antimicrobial and antifungal activities, making it a candidate for the development of new anti-infective drugs. smolecule.com For example, the related compound 1-Oxa-2-azaspiro[2.5]octane has been noted for its potential antimicrobial properties, suggesting that this class of spirocycles warrants further exploration. smolecule.com

Anticancer Potential Investigations

The potential of this compound derivatives as anticancer agents is an active area of research. smolecule.com The core structure is seen as a valuable starting point for the synthesis of compounds with cytotoxic effects on cancer cell lines. While specific IC50 values for this compound are not provided, studies on related spirocyclic systems highlight the promise of this chemical class. For example, a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives demonstrated moderate to potent activity against several human cancer cell lines. mdpi.com

Table 1: Anticancer activity of selected 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives against various cancer cell lines.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFV5Wcs5eBZy5Rq4SzQV5MhR8KJpyWAW_5pYXai390mYrr7D8pClnCnmqTgs6wDaDiiWEcHUQEntTJxLhCtjKFm7S3aAAJL79NQG2AYOuwi8cUsjZCmFBsTD9z7N7FySoAk)]

These findings, although from a related but different spirocyclic system, underscore the potential of spiro-heterocycles in the design of novel anticancer therapeutics. mdpi.com

Modulation of Neurological Pathways

Derivatives of this compound have shown significant potential in the modulation of neurological pathways. The core structure serves as a versatile scaffold for creating ligands that interact with key receptors in the central nervous system.

One area of investigation is in the treatment of pain. A synthetic route involving 6-phenethyl-1-oxa-6-azaspiro[2.5]octane has been utilized to develop dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists. acs.org The σ1 receptor is considered an endogenous anti-opioid system, and its antagonists have been shown to potentiate opioid receptor-mediated analgesia. acs.org This dual-target approach aims to create more potent and safer analgesics. acs.org

Furthermore, 6-Azaspiro[2.5]octane derivatives have been identified as potent small-molecule agonists for the human glucagon-like peptide-1 (GLP-1) receptor. nih.gov Activation of the GLP-1 receptor has multiple beneficial effects, including stimulating insulin (B600854) release and increasing satiety, which are relevant for treating type 2 diabetes and obesity. nih.gov The development of orally available small molecules targeting this receptor is of great interest. nih.gov

Additionally, derivatives such as this compound-6-carboxylic acid, 1,1-dimethylethyl ester have been noted for their potential therapeutic applications in treating neurological disorders. lookchem.com Azaspirocycles are also being explored as modulators of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system, with implications for disorders of the nervous system. google.com

Application in the Design of Chemical Probes and Ligands

The distinct three-dimensional structure of this compound makes it an attractive scaffold for the design of chemical probes and selective ligands. smolecule.com These tools are essential for studying the function of biological targets like enzymes and receptors.

The synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which have dual affinity for the MOR and σ1R, utilized a this compound intermediate. acs.org This highlights the utility of the spirocycle in building more complex molecules designed as selective receptor probes. acs.org The development of such probes is crucial for understanding the roles of different receptors in physiological and pathological processes.

The inclusion of spirocyclic scaffolds, which are underrepresented in many screening libraries, is a key strategy in diversity-oriented synthesis to explore novel chemical space and identify new biological activities. core.ac.uk

Integration of Computational Approaches in Ligand Design and Optimization

Computational chemistry plays a vital role in the design and optimization of ligands based on the this compound scaffold. These methods provide insights into the molecular interactions between a ligand and its target, guiding the synthesis of more potent and selective compounds. nih.gov

In the development of 6-azaspiro[2.5]octane-based GLP-1 receptor agonists, information from cryogenic electron microscope (cryo-EM) structures was used to rationalize the structure-activity relationship (SAR) of the optimized compounds. nih.gov This structural information is invaluable for understanding how the ligands bind to the receptor and for designing modifications to improve their properties. nih.gov

Computer modeling has also been employed to suggest that spirocyclic compounds could act as inhibitors for protein targets like CK2, which is implicated in cancer. core.ac.uk Computational tools are used to estimate key drug-like properties, such as lipophilicity (e.g., cLogP), which can influence a compound's pharmacokinetic profile.

Table 2: Computationally derived properties of this compound and a related derivative.[ (https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGodVWZ0AUrVN7v_B_lTM878PSt4_Feozjc9I7xdkgxczM56uGDDwnB43qunSjPct_XFMqJeuHCYA7UivFJTEq_0-PAThPufIWW8hDQ9bic5GPpjHdMCRHBW0qpHTMfU2DBcjsX)][ chemscene.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHwzsetzQmt1e49abrbKJdGoOQU9SOk77DpVvqTElGzp_FqojJE0YhtO1UeiOidTqeIRhlo74-H7MFzrqG8K5dx4cUOlrtwt1C05kpfxsVbl-126ZGay2OenyV2PMNL21hnmUu578CwmMOU7-6T)]

The integration of computational approaches facilitates a more rational and efficient drug discovery process, enabling the design of molecules with higher affinity and specificity for their intended biological targets. nih.gov

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Strategies for Spirocyclic Scaffolds

The advancement of research into spirocyclic compounds like 1-oxa-6-azaspiro[2.5]octane is intrinsically linked to the development of efficient and versatile synthetic methodologies. A significant strategy involves the gold-catalyzed rearrangement of propargylic alcohols, which has been successfully applied to create functionalized spirocyclic oxetane-piperidines. core.ac.uk This method is notable for its scalability, allowing for the production of intermediates on a decagram scale, which is crucial for generating large libraries of compounds for drug discovery. core.ac.ukresearchgate.net

Another established approach for forming the oxetane (B1205548) ring, a key feature of the scaffold, is the intramolecular Williamson ether synthesis. acs.org More specific to related spirocyclic oxetanes, new synthetic pathways have been reported, such as a one-pot mesylation and ring closure starting from a diol intermediate. mdpi.com For instance, the synthesis of the related 2-oxa-7-azaspiro[3.5]nonane has been achieved from N-tosyl-piperidine-4,4-diethyl ester, which is reduced to a diol and then subjected to this one-pot cyclization. mdpi.com The development of such multi-step but effective routes is critical for accessing these complex scaffolds. smolecule.com The synthesis of spirocycles on a pre-existing piperidine (B6355638) ring is considered an under-explored but promising strategy for generating novel structures. whiterose.ac.uk

Expansion of this compound Analogues for Diverse Biological Screening

The this compound core is a versatile scaffold for creating diverse molecular libraries for biological screening. chemimpex.com A key intermediate, tert-butyl this compound-6-carboxylate, serves as a versatile building block in pharmaceutical synthesis. fishersci.fi This intermediate is used in the development of potential therapeutics such as AMP-activated protein kinase (AMPK) activators, inhibitors of hemozoin formation, and inhibitors for the ubiquitin-specific protease 7 (USP7).

The expansion of analogues is often achieved through reactions at the piperidine nitrogen after removal of the Boc protecting group, or via reactions involving the epoxide ring. acs.org For example, a synthetic route starting from a similar N-Boc-piperidone involves creating the spiro epoxide, followed by thermal ring-opening with various arylamines to yield aminoalcohol intermediates. acs.org These intermediates can then be further modified and cyclized to create complex derivatives, such as 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which have been investigated as dual μ-opioid receptor agonists and σ1 receptor antagonists. acs.org Other derivatives, like 6-benzyl-1-oxa-6-azaspiro[2.5]octane, are also used as building blocks for new pharmaceuticals. lookchem.com The substitution of common heterocyclic motifs like piperazine (B1678402) with diazaspiro cores has been shown to influence selectivity and reduce cytotoxicity in some drug candidates. bldpharm.com

Application in Emerging Areas of Chemical Biology

The unique structural and physicochemical properties of spirocycles are making them increasingly valuable tools in chemical biology. Spirocyclic scaffolds are being explored as bioisosteric replacements for traditional rings to improve properties like aqueous solubility and metabolic stability. enamine.net The rigid, three-dimensional nature of the this compound scaffold allows for precise spatial positioning of functional groups, making it an excellent tool for probing protein-ligand interactions and exploring receptor signaling pathways. evitachem.com

Analogues of related oxa-azaspirocycles have been investigated as GPR119 agonists, which are of interest for developing treatments for metabolic disorders like diabetes. evitachem.com Furthermore, the principles of spirocycle design are being applied to create sophisticated chemical tools, such as pH-responsive spirocyclic cyanine (B1664457) dyes. researchgate.netmdpi.com These molecules can switch between a non-fluorescent spirocyclic form and a fluorescent open form in response to environmental triggers, making them high-contrast probes for bioimaging applications. mdpi.com

Rational Design of Functionalized Spirocycles with Enhanced Research Utility

Rational design is a key driver for unlocking the full potential of spirocyclic scaffolds. Researchers are moving beyond serendipitous discovery to the deliberate design of functionalized spirocycles with tailored properties. researchgate.net This includes modulating physicochemical characteristics; for example, introducing a spirocyclic center can lower the lipophilicity (logD) of a molecule compared to a simple six-membered ring, which is a desirable trait in drug development. researchgate.net

The design process often involves computational modeling to predict the properties of novel scaffolds. researchgate.net A significant area of rational design is the creation of spirocyclic ligands for asymmetric catalysis. acs.org For example, a novel oxa-spirocyclic diphenol ligand, O-SPINOL, was designed and synthesized for use in iridium-catalyzed asymmetric reductions. acs.org In the field of imaging, pH-responsive spirocyclic cyanine dyes have been rationally designed where the cyclization equilibrium constant can be controlled by altering substituents on the molecule. researchgate.netrsc.org This allows for the fine-tuning of the probe's responsiveness for specific biological applications. rsc.org The overarching goal is to leverage the unique geometry of spirocycles to create complex, multi-functionalized molecules with enhanced potency, selectivity, and utility for both therapeutic and research purposes. bldpharm.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.